molecular formula C5H10N2OS B12764865 1,4,6-Oxadiazocane-5-thione CAS No. 74804-37-8

1,4,6-Oxadiazocane-5-thione

Cat. No.: B12764865
CAS No.: 74804-37-8
M. Wt: 146.21 g/mol
InChI Key: JATPCFQMDOIQAT-UHFFFAOYSA-N
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Description

1,4,6-Oxadiazocane-5-thione is a heterocyclic compound with the molecular formula C5H10N2OS It features a unique ring structure that includes oxygen, nitrogen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Oxadiazocane-5-thione typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used for the preparation of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives, which are structurally related to this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,4,6-Oxadiazocane-5-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4,6-Oxadiazocane-5-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4,6-Oxadiazocane-5-thione involves its interaction with biological molecules through its reactive functional groups. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

1,4,6-Oxadiazocane-5-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the thione group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

74804-37-8

Molecular Formula

C5H10N2OS

Molecular Weight

146.21 g/mol

IUPAC Name

1,4,6-oxadiazocane-5-thione

InChI

InChI=1S/C5H10N2OS/c9-5-6-1-3-8-4-2-7-5/h1-4H2,(H2,6,7,9)

InChI Key

JATPCFQMDOIQAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCNC(=S)N1

Origin of Product

United States

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